

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)propionic acid

Cat. No.: B1296519

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(4-Nitrophenoxy)propionic acid**, a versatile chemical intermediate with significant potential in various research and development applications. This document will delve into its chemical properties, synthesis, safety considerations, and its emerging role in the design and development of novel molecules.

Core Identity and Physicochemical Properties

3-(4-Nitrophenoxy)propionic acid, identified by the CAS number 10572-16-4, is a nitroaromatic compound featuring a carboxylic acid moiety linked to a p-nitrophenyl group via an ether linkage.^[1] This unique structural arrangement imparts specific reactivity and functionality, making it a valuable building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:

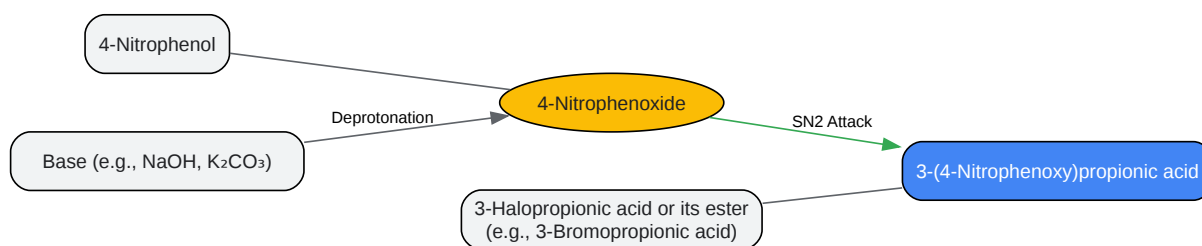
Property	Value	Source
CAS Number	10572-16-4	[1]
Molecular Formula	C ₉ H ₉ NO ₅	[1]
Molecular Weight	211.17 g/mol	[1]
Physical State	Solid	[2]
Purity	Typically ≥97%	[2]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the reviewed literature. These properties should be determined empirically upon handling the compound.

Synthesis of 3-(4-Nitrophenoxy)propionic Acid: A Mechanistic Approach

The most logical and established method for the synthesis of **3-(4-Nitrophenoxy)propionic acid** is through the Williamson ether synthesis.[3][4][5][6][7] This reaction is a cornerstone of organic chemistry for the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide.[5][7] In this specific case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an appropriate three-carbon electrophile bearing a leaving group.

The overall transformation is depicted in the following reaction scheme:



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Figure 1: General reaction scheme for the Williamson ether synthesis of **3-(4-Nitrophenoxy)propionic acid**.

Experimental Protocol: A Validated Approach

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis, adapted for the preparation of **3-(4-Nitrophenoxy)propionic acid**.

Materials:

- 4-Nitrophenol
- 3-Bromopropionic acid
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl), 1M solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Step-by-Step Methodology:

- Deprotonation of 4-Nitrophenol:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).
 - Add a slight excess of a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq). The use of a moderately strong base is crucial to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing nitro group, to form the nucleophilic 4-nitrophenoxide.^[7]

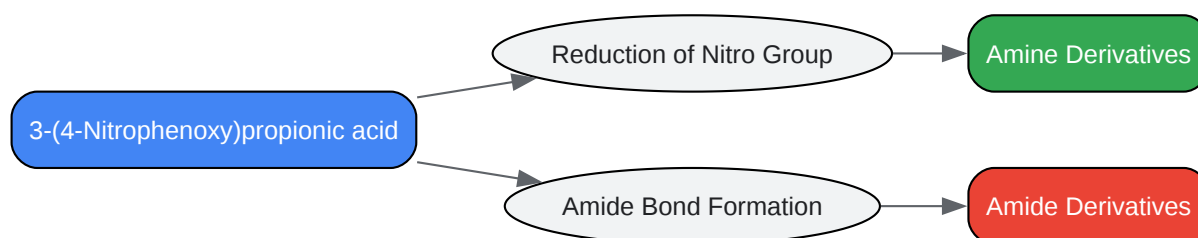
- Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
- Nucleophilic Substitution (SN2 Reaction):
 - To the stirred solution of the 4-nitrophenoxide, add 3-bromopropionic acid (1.1 eq). The use of a primary alkyl halide is essential to favor the SN2 pathway and minimize competing elimination reactions.[3][4]
 - Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC). The reaction time can be influenced by the choice of solvent and temperature.[5]
- Work-up and Isolation:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
 - Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, ensuring its partitioning into the organic phase.
 - Separate the organic layer and wash it successively with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification:
 - The crude **3-(4-Nitrophenoxy)propionic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Applications in Drug Development and Medicinal Chemistry

While specific drugs containing the **3-(4-nitrophenoxy)propionic acid** moiety are not prominently documented, its structural features make it a highly attractive building block and linker in drug discovery.

A Versatile Building Block

Nitroaromatic compounds are valuable precursors in medicinal chemistry. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.^[1] The carboxylic acid functionality provides a site for amide bond formation, a common linkage in many pharmaceutical agents.



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Figure 2: Potential synthetic transformations of **3-(4-Nitrophenoxy)propionic acid** for generating diverse chemical entities.

Role as a Linker Molecule

In modern drug design, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, linker molecules play a critical role.^[5] The bifunctional nature of **3-(4-nitrophenoxy)propionic acid**, with its ether linkage and terminal carboxylic acid, makes it a candidate for use as a stable linker to connect a targeting moiety to a therapeutic payload. The propionic acid chain provides a flexible spacer, which can be important for optimal biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-(4-Nitrophenoxy)propionic acid**.

Hazard Identification:

Based on available supplier safety data, **3-(4-Nitrophenoxy)propionic acid** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.

Characterization

While specific, publicly available spectral data for **3-(4-Nitrophenoxy)propionic acid** is limited, the expected spectral characteristics can be predicted based on its structure. Researchers should confirm the identity and purity of the synthesized or purchased material using standard analytical techniques.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-disubstituted benzene ring (two doublets), and two triplets corresponding to the methylene protons of the propionic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
- **Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm^{-1}), the carboxylic acid O-H stretch (a broad band), the carbonyl C=O stretch (around 1700 cm^{-1}), and the C-O-C ether linkage.
- **Mass Spectrometry (MS):** Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M^+) expected at m/z 211.

Conclusion

3-(4-Nitrophenoxy)propionic acid is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Williamson ether synthesis and its bifunctional nature make it a useful tool for organic chemists and drug discovery scientists. The presence of both a modifiable nitro group and a carboxylic acid handle allows for the creation of a wide range of derivatives, positioning it as a key building block for the development of novel bioactive molecules and functional materials. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(4-Nitrophenoxy)propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296519#3-4-nitrophenoxy-propionic-acid-cas-number-and-properties]

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